REACTION_CXSMILES
|
[CH2:1]1[O:19][C:4]2([CH2:9][CH2:8][N:7]([C:10](=[O:18])[C:11]3[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=3)[CH2:6][CH2:5]2)[O:3][CH2:2]1.C[Sn](C)(C)[C:22]1[S:23][CH:24]=[CH:25][N:26]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]1[O:19][C:4]2([CH2:9][CH2:8][N:7]([C:10](=[O:18])[C:11]3[CH:16]=[CH:15][C:14]([C:22]4[S:23][CH:24]=[CH:25][N:26]=4)=[CH:13][CH:12]=3)[CH2:6][CH2:5]2)[O:3][CH2:2]1 |^1:39,41,60,79|
|
Name
|
|
Quantity
|
652 mg
|
Type
|
reactant
|
Smiles
|
C1COC2(CCN(CC2)C(C2=CC=C(C=C2)Br)=O)O1
|
Name
|
|
Quantity
|
595 mg
|
Type
|
reactant
|
Smiles
|
C[Sn](C=1SC=CN1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica eluting with 50% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1COC2(CCN(CC2)C(C2=CC=C(C=C2)C=2SC=CN2)=O)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 mg | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |